Strategic Utilization of 3-Iodo-6-hydroxyindazole: Synthesis, Reactivity, and Medicinal Applications
Strategic Utilization of 3-Iodo-6-hydroxyindazole: Synthesis, Reactivity, and Medicinal Applications
[1][2]
Executive Summary & Chemical Identity
3-Iodo-6-hydroxyindazole (CAS: 885519-03-9) serves as a high-value pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors targeting VEGFR, PDGFR, and specific serine/threonine kinases.[1][2] Its structural utility lies in its dual-functional nature: the C-3 iodine atom provides a handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C-6 hydroxyl group offers a site for optimizing solubility and pharmacokinetic properties through ether or ester linkages.[1]
Chemical Specifications
| Parameter | Specification |
| IUPAC Name | 3-iodo-1H-indazol-6-ol |
| CAS Number | 885519-03-9 (Note: Verify with CoA; isomers exist) |
| Synonyms | 6-Hydroxy-3-iodoindazole; 3-Iodo-6-indazolol |
| Molecular Formula | |
| Molecular Weight | 260.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in |
| pKa (Predicted) | ~9.5 (Phenolic OH), ~13.8 (Indazole NH) |
Synthetic Architecture
The synthesis of 3-iodo-6-hydroxyindazole requires strict regiochemical control to prevent over-iodination or N-iodination.[1] The most robust pathway involves the electrophilic aromatic substitution of 6-hydroxyindazole.[1]
Core Synthesis Workflow (Graphviz)[1][2]
Figure 1: Strategic workflow for the direct iodination of 6-hydroxyindazole.
Detailed Experimental Protocol
Objective: Regioselective synthesis of 3-iodo-6-hydroxyindazole.
-
Preparation: Charge a reaction vessel with 6-hydroxyindazole (1.0 eq) and dissolve in DMF (10 volumes). The choice of DMF ensures solubility of the polar starting material.[1][2]
-
Base Addition: Add KOH pellets (2.5 eq) or crushed NaOH. Stir until partially dissolved. The base deprotonates the N-1 position, increasing the nucleophilicity of the indazole ring at C-3.[1][2]
-
Iodination: Cool the mixture to 0°C. Add Iodine (
) (1.1 eq) dissolved in DMF dropwise over 30 minutes.-
Scientific Rationale: Slow addition at low temperature prevents di-iodination or oxidation of the phenol ring.[1]
-
-
Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of starting material (M+H = 135) and appearance of product (M+H = 261).[1][2]
-
Workup: Pour the reaction mixture into ice-cold water containing 10% sodium thiosulfate (
) . -
Isolation: Adjust pH to ~6–7 with 1M HCl to precipitate the product. Filter the solids, wash with water, and dry under vacuum at 45°C.[1]
Reactivity Profile & Derivatization
The versatility of 3-iodo-6-hydroxyindazole stems from its three distinct reactive handles. Understanding the order of reactivity is crucial for designing multi-step syntheses.[2]
Reactivity Hierarchy
-
O-H (C6): Most acidic proton (after N-H).[2] Easily alkylated or acylated.[1][2]
-
N-H (N1): Nucleophilic.[1][2] Requires protection (e.g., THP, SEM, Boc) to prevent catalyst poisoning during cross-coupling.[1][2]
-
C-I (C3): Electrophilic center for Pd-catalyzed coupling.[1][2]
Functionalization Map (Graphviz)[1][2]
Figure 2: Divergent reactivity pathways for library generation.
Applications in Drug Discovery
Kinase Inhibition (VEGFR/PDGFR)
Indazoles are privileged scaffolds that mimic the adenine ring of ATP, allowing them to bind to the hinge region of kinase domains.[1][2]
-
Mechanism: The N-1 and N-2 nitrogens often form hydrogen bonds with the kinase hinge residues (e.g., Glu/Cys).[1][2]
-
Role of C-3 Iodine: The iodine is rarely the final substituent.[1] It is a "placeholder" replaced by aryl or heteroaryl groups (e.g., pyridine, thiophene) to access the hydrophobic pocket of the enzyme.[1][2]
-
Role of C-6 Hydroxyl: This position points towards the solvent-exposed region.[1] Derivatization here (e.g., with morpholine or piperazine side chains) improves oral bioavailability and solubility.[1][2]
Fragment-Based Drug Discovery (FBDD)
3-Iodo-6-hydroxyindazole is an ideal "fragment" for FBDD screening.[1] Its low molecular weight (<300 Da) and high ligand efficiency allow researchers to identify weak binding events that can be optimized into potent leads.[1][2]
Analytical Characterization
To validate the integrity of the synthesized compound, the following analytical signatures must be confirmed:
-
1H NMR (DMSO-d6):
-
C-3 Proton: Absent (Critical check for reaction completion).
-
C-6 Hydroxyl: Broad singlet at
9.8–10.5 ppm ( exchangeable).[1] -
Indazole NH: Broad singlet at
12.8–13.2 ppm.[1][2] -
Aromatic Protons: Distinct splitting pattern for H-4, H-5, H-7. H-7 usually appears as a doublet (~6.8 ppm) with meta-coupling to H-5.[1]
-
-
LC-MS:
References
-
PubChem. (n.d.).[1][2] 3-Iodo-1H-indazol-6-ol Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]
-
World Intellectual Property Organization (WIPO). (2006).[1][2] WO2006048745A1: Methods for preparing indazole compounds.[1][2] (Describes iodination strategies for nitro-indazoles, applicable to hydroxy-analogs). Retrieved from [2]
-
Journal of Medicinal and Chemical Sciences. (2024). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one. (Context for 6-hydroxyindazole reactivity). Retrieved from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and application - Google Patents [patents.google.com]
- 4. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
